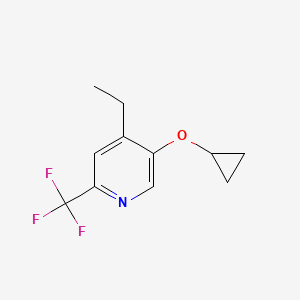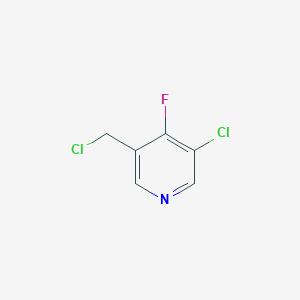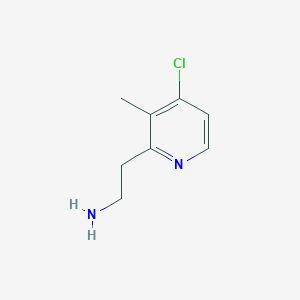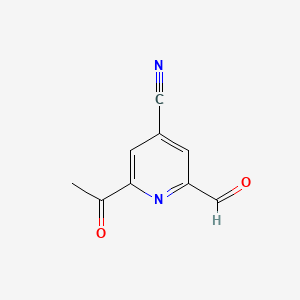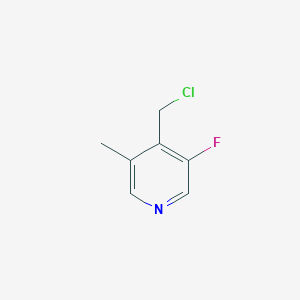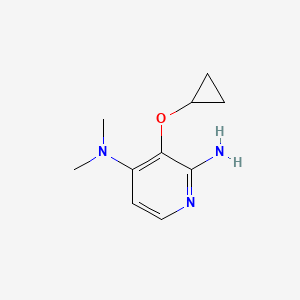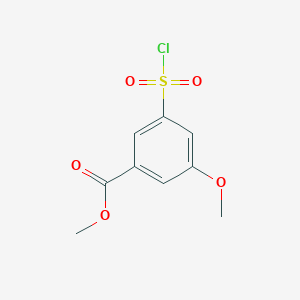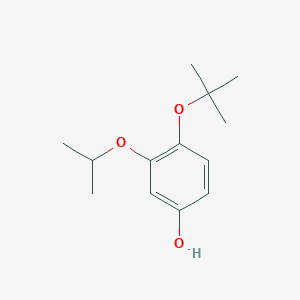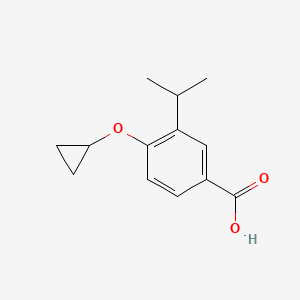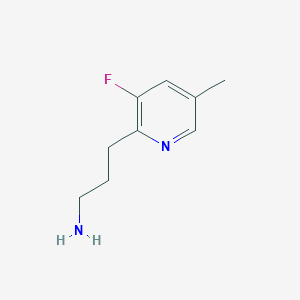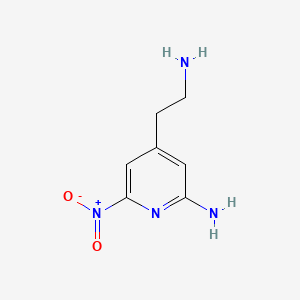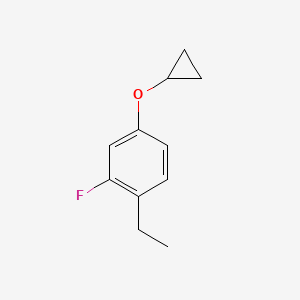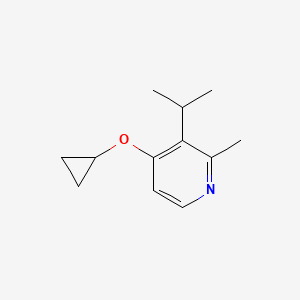
4-Cyclopropoxy-3-isopropyl-2-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-CYCLOPROPOXY-2-METHYL-3-(PROPAN-2-YL)PYRIDINE is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol It is a pyridine derivative, characterized by the presence of a cyclopropoxy group, a methyl group, and an isopropyl group attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYCLOPROPOXY-2-METHYL-3-(PROPAN-2-YL)PYRIDINE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-(propan-2-yl)pyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-CYCLOPROPOXY-2-METHYL-3-(PROPAN-2-YL)PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the existing substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and halides
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and substituted pyridine compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-CYCLOPROPOXY-2-METHYL-3-(PROPAN-2-YL)PYRIDINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 4-CYCLOPROPOXY-2-METHYL-3-(PROPAN-2-YL)PYRIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-CYCLOPROPOXY-2-METHYL-4-(PROPAN-2-YL)PYRIDINE: Similar in structure but with different positioning of the substituents.
4-CYCLOPROPOXY-3-(PROPAN-2-YL)PYRIDINE: Lacks the methyl group at the 2-position.
Uniqueness
4-CYCLOPROPOXY-2-METHYL-3-(PROPAN-2-YL)PYRIDINE is unique due to its specific arrangement of substituents, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H17NO |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
4-cyclopropyloxy-2-methyl-3-propan-2-ylpyridine |
InChI |
InChI=1S/C12H17NO/c1-8(2)12-9(3)13-7-6-11(12)14-10-4-5-10/h6-8,10H,4-5H2,1-3H3 |
InChI-Schlüssel |
KSXPUIIPWPVFDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CC(=C1C(C)C)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


